molecular formula C13H16N2O B2493673 4-((Isopropylamino)methyl)quinolin-2-ol CAS No. 885951-26-8

4-((Isopropylamino)methyl)quinolin-2-ol

Cat. No. B2493673
CAS RN: 885951-26-8
M. Wt: 216.284
InChI Key: RVQQGUSNTMKBJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-((Isopropylamino)methyl)quinolin-2-ol” is a chemical compound with the molecular formula C13H16N2O . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-(bromomethyl)quinolin-2(1H)-one with propan-2-amine in the presence of potassium carbonate in N,N-dimethyl-formamide . The reaction mixture is stirred overnight at 0° C. in a water/ice bath then at room temperature .


Physical And Chemical Properties Analysis

The predicted density of “4-((Isopropylamino)methyl)quinolin-2-ol” is 1.082±0.06 g/cm3 . The predicted boiling point is 388.6±42.0 °C . The melting point is not available .

Scientific Research Applications

Safety and Hazards

Specific safety and hazard information for “4-((Isopropylamino)methyl)quinolin-2-ol” is not provided in the sources retrieved .

properties

IUPAC Name

4-[(propan-2-ylamino)methyl]-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-9(2)14-8-10-7-13(16)15-12-6-4-3-5-11(10)12/h3-7,9,14H,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQQGUSNTMKBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Isopropylamino)methyl)quinolin-2-ol

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